tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H30N2O4 and its molecular weight is 314.42 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .
Mode of Action
The compound acts as a protecting group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is used for N α-amino protecting, which is selectively removed via treatment with acid . This allows for the selective synthesis of complex peptides without unwanted side reactions .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, particularly in the formation of dipeptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure . The use of the Boc group allows for the selective synthesis of complex peptides .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other reactive groups . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
Properties
IUPAC Name |
tert-butyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-14(2,3)21-12(19)17-16(7)8-10-18(11-9-16)13(20)22-15(4,5)6/h8-11H2,1-7H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMFAYEKZUIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736665 | |
Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187322-34-4 | |
Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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